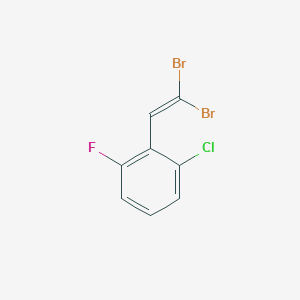

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .

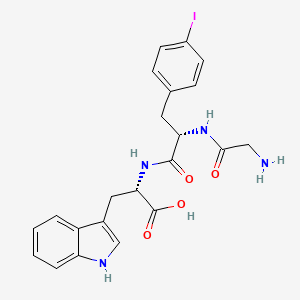

Molecular Structure Analysis

The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis

As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”

“2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains.

Organic Synthesis Intermediates

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene: serves as a versatile intermediate in organic synthesis. Its gem-dibromoalkene structure allows for site-selective monoarylation and monoalkylation reactions, which are crucial for constructing complex molecules with defined stereochemistry . The compound can also participate in cross-coupling reactions with organometallic reagents, leading to the synthesis of trisubstituted alkenes .

Synthesis of Alkynes

The compound’s dibromovinyl moiety is instrumental in the synthesis of alkynes, a class of molecules with wide-ranging applications in pharmaceuticals and materials science . By undergoing halogen-metal exchange reactions, it can be transformed into valuable alkynyl derivatives .

Heterocyclic Compound Formation

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene: can be used to synthesize benzoxazoles, an important class of heterocyclic compounds. These structures exhibit a broad spectrum of biological activities and are significant in the development of new therapeutic agents .

Polymer Chemistry

The vinyl group present in the compound can undergo polymerization under specific conditions, leading to the creation of novel polymeric materials. These materials could have potential applications in biocompatible devices and high-performance plastics.

Photovoltaic Materials

Due to the presence of halogen atoms and a conjugated system, this compound could be used in the development of photovoltaic materials . Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells.

Catalyst Design

The unique structure of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene may allow it to act as a ligand in catalyst design. Such catalysts could be employed in various chemical transformations, enhancing reaction efficiency and selectivity.

Medicinal Chemistry

The compound’s reactivity profile suggests potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules . Its incorporation into drug frameworks could lead to the discovery of new pharmacophores.

Material Science

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCIHNRXBMLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)

![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)

![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)